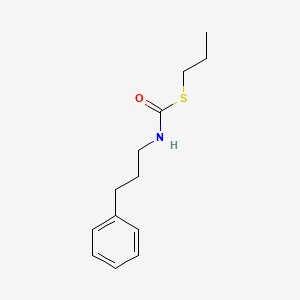
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester is an organic compound with the molecular formula C13H19NOS. It is a member of the carbamothioic acid esters, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phenylpropyl group attached to the carbamothioic acid moiety, with a propyl ester substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (3-phenylpropyl)-, S-propyl ester typically involves the reaction of carbamothioic acid with 3-phenylpropyl alcohol in the presence of a suitable esterification agent. Common reagents used in this process include thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) as dehydrating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ester to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Aplicaciones Científicas De Investigación
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamothioic acid, (3-phenylpropyl)-, S-propyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets may include enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamothioic acid, phenylpropyl-, S-(1-methylethyl) ester
- Carbamothioic acid, phenylpropyl-, S-(1-methylbutyl) ester
Uniqueness
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester is unique due to its specific structural features, which confer distinct chemical and physical properties
Propiedades
Número CAS |
96009-54-0 |
|---|---|
Fórmula molecular |
C13H19NOS |
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
S-propyl N-(3-phenylpropyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-2-11-16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |
Clave InChI |
DECFPXDPTRSFTP-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(=O)NCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
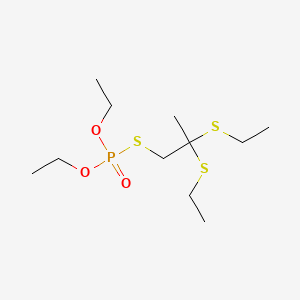
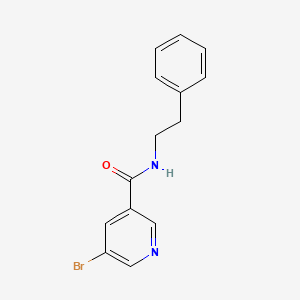
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
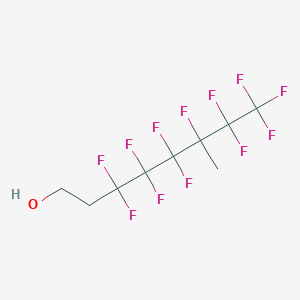
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
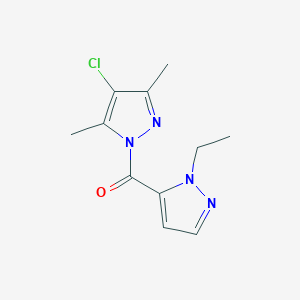
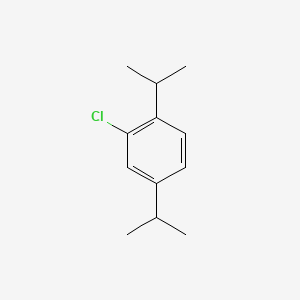
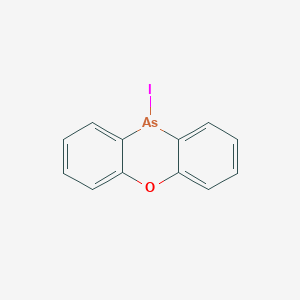
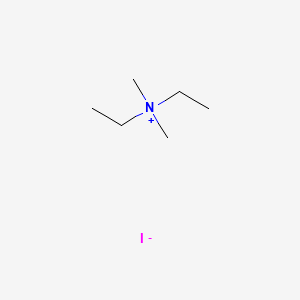
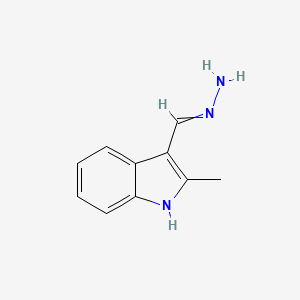
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
